molecular formula C12H10N2O B8592134 4-Phenylpicolinamide

4-Phenylpicolinamide

Cat. No.: B8592134
M. Wt: 198.22 g/mol
InChI Key: OTUPVOMRCZCXNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenylpicolinamide is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research, particularly as a core structure for developing potent and selective receptor modulators . Its derivatives are extensively investigated for their potential in treating neurological disorders and cancer. In neuroscience, N -phenylpicolinamide derivatives function as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4) . mGlu4 activation is a promising non-dopaminergic therapeutic strategy for Parkinson's disease, as it can reduce neurotransmitter release in key brain regions like the striatum, hippocampus, and cerebellum . Compounds based on this structure have demonstrated good brain penetration and efficacy in preclinical models of motor impairments . In oncology research, structurally related picolinamide derivatives are explored as potent inhibitors of receptor tyrosine kinases, such as c-Met . These inhibitors can block signaling pathways crucial for cancer cell proliferation, angiogenesis, and metastasis, making them promising candidates for targeted antitumor agents . Researchers value this compound for its versatility in structure-activity relationship (SAR) studies, allowing for optimization of affinity, metabolic stability, and physicochemical properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

4-phenylpyridine-2-carboxamide

InChI

InChI=1S/C12H10N2O/c13-12(15)11-8-10(6-7-14-11)9-4-2-1-3-5-9/h1-8H,(H2,13,15)

InChI Key

OTUPVOMRCZCXNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Phenylpicolinamide and Its Analogues

Established Synthetic Routes for N-Phenylpicolinamide Core Structures

The core N-phenylpicolinamide structure is typically formed through the condensation of picolinic acid (pyridine-2-carboxylic acid) with aniline (B41778). Various strategies have been developed to facilitate this amide bond formation, ranging from traditional coupling reagent-mediated reactions to more modern scalable approaches.

Amide bond formation is a cornerstone of N-phenylpicolinamide synthesis. A common and widely utilized approach involves the coupling of picolinic acid derivatives with aniline using carbodiimide-based coupling agents. Reagents such as N,N'-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) are frequently employed to activate the carboxylic acid moiety of picolinic acid, facilitating its reaction with the amine group of aniline wikipedia.org.

The reaction typically proceeds in a solvent like dichloromethane (B109758) (DCM) at room temperature when using DCC, leading to the desired N-phenylpicolinamide after purification wikipedia.org. For instance, DCC acts as a dehydrating agent, forming dicyclohexylurea (DCU) as a byproduct, which is sparingly soluble in most organic solvents wikipedia.orgadvancedchemtech.com.

EDCI, a water-soluble carbodiimide, offers advantages in purification as its byproduct is also water-soluble, simplifying workup procedures wikipedia.org. When using EDCI for amide coupling with aniline derivatives, optimal results have been achieved with the addition of 4-dimethylaminopyridine (B28879) (DMAP) and N,N-Diisopropylethylamine (DIPEA).

HATU is another highly effective coupling reagent, particularly popular in peptide synthesis, capable of generating an active ester from a carboxylic acid. In the synthesis of amide derivatives, HATU is commonly used in conjunction with a base such as DIPEA or triethylamine, often in solvents like N,N-dimethylformamide (DMF). For example, a coupling reaction involving a carboxylic acid and an amine with 1 equivalent of HATU and 5 equivalents of DIPEA in DMF at 23 °C for 5 hours yielded an amide derivative with 38% yield after silica (B1680970) gel chromatography. The mechanism involves the deprotonation of the carboxylic acid by a weak base like DIPEA, forming a carboxylate ion that then reacts with HATU to generate an active ester, which subsequently reacts with the amine to form the amide product. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often recommended with carbodiimides to enhance reactivity and minimize side reactions such as racemization and N-acyl urea (B33335) formation advancedchemtech.com.

Coupling ReagentTypical ConditionsKey Features
DCCDCM, room temperatureForms insoluble dicyclohexylurea (DCU) byproduct, requiring careful purification. wikipedia.orgadvancedchemtech.com
EDCIWith DMAP, DIPEA; aqueous or organic solventsWater-soluble byproduct, simplifying purification. wikipedia.org
HATUWith DIPEA or triethylamine, DMFForms active ester, widely used for amide synthesis.

For industrial production and to ensure consistent product quality and yield, scalable methods such as continuous flow reactors are increasingly employed in the synthesis of N-phenylpicolinamide and its derivatives wikipedia.org. Continuous flow chemistry offers several advantages over traditional batch processes, including enhanced safety, improved efficiency, and higher throughput.

The synthesis of substituted N-phenylpicolinamide intermediates often involves multistep approaches, where the necessary substituents are incorporated into the picolinic acid or aniline precursors before the final amide bond formation. For example, the synthesis of N-(methylthiophenyl)picolinamide derivatives, which are relevant in neurological applications, implies the prior synthesis of a substituted aniline precursor wikipedia.org.

One-pot reactions can also contribute to the complexity and efficiency of synthesizing substituted analogues. For instance, the reaction of picolinic acid with thionyl chloride to generate the acid chloride in situ can lead not only to N-alkyl-N-phenylpicolinamides but also to the corresponding 4-chloro-N-alkyl-N-phenylpicolinamides, demonstrating a route to introduce substituents on the pyridine (B92270) ring during the core formation. While specific detailed multistep syntheses of N-phenylpicolinamide intermediates are not extensively detailed in the provided search results, the general principles of preparing substituted aniline or picolinic acid derivatives via various synthetic transformations (e.g., halogenation, nitration, alkylation, arylation) followed by amide coupling are implied. The synthesis of substituted N-phenylmaleimides from maleic anhydride (B1165640) and substituted anilines serves as an analogous example of a multi-step approach to N-phenyl amide derivatives.

Scalable and Continuous Flow Synthesis Approaches

Targeted Chemical Modifications and Derivatization Strategies of the Phenylpicolinamide Scaffold

The N-phenylpicolinamide scaffold offers significant structural flexibility, allowing for targeted chemical modifications on both the phenyl and pyridine rings. These derivatization strategies are crucial for optimizing properties such as binding affinity, metabolic stability, and pharmacokinetic profiles in various applications wikipedia.org.

The phenyl ring of the N-phenylpicolinamide scaffold is amenable to various regioselective substitutions, enabling the introduction of different functional groups. Electrophilic substitution reactions are a common method for achieving this wikipedia.org. Halogenating agents, such as bromine or chlorine, can be employed under controlled conditions to introduce halogen substituents onto the phenyl ring wikipedia.org.

Recent research has explored methods for highly ortho-selective aromatic C-H functionalization, which is a valuable strategy for modifying aryl rings. For instance, acid-promoted proton transfer has been shown to direct accelerated ortho-selective halogenation of aromatic amines with excellent selectivity (up to 98:2 ortho/para selectivity). This method is applicable to various non-N-protected anilines and related heteroaryls, yielding halogenated products with good to excellent selectivities and yields. Electron-withdrawing groups like trifluoromethyl and carbomethoxy, as well as electron-donating groups such as dimethyl-, methyl-, and methoxy-substituents, are generally well-tolerated on the phenyl ring in similar aryl substitution reactions, indicating the broad applicability of these methods to the N-phenylpicolinamide system.

The picolinamide (B142947) moiety of the scaffold can also undergo various chemical alterations and functionalizations. N-Phenylpicolinamide can be subjected to oxidation reactions to form corresponding N-oxide derivatives. Conversely, reduction reactions can convert it into amine derivatives wikipedia.org. Common reagents for oxidation include hydrogen peroxide or m-chloroperbenzoic acid (mCPBA), while reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction wikipedia.org.

Beyond these general transformations, specific substitutions on the pyridine ring are also possible. For example, the one-pot reaction of picolinic acid with thionyl chloride can lead to the formation of 4-chloro-N-alkyl-N-phenylpicolinamides, demonstrating the introduction of a chlorine atom at the 4-position of the pyridine ring. The N-phenylpicolinamide compound also exhibits reactivity as a ligand in coordination chemistry, forming complexes with transition metals like manganese(II), which showcases its functionalization potential beyond simple covalent modifications wikipedia.org.

Formation of N-Phenylpicolinamide N-Oxide Derivatives

N-Oxide derivatives of N-Phenylpicolinamide can be formed through oxidation of the pyridine nitrogen. This transformation is a significant pathway in the metabolism of tertiary nitrogen-containing compounds. hyphadiscovery.com

Oxidation Reagents: Common oxidizing agents employed for the formation of N-oxide derivatives include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (mCPBA).

Catalytic Oxidation: For tertiary amines, N-oxides can be prepared by reacting the amine with hydrogen peroxide in the presence of a catalyst. Unstable inorganic per-compounds of acid-forming elements, such as molybdenum compounds, have been utilized as catalysts. Employing higher concentrations of hydrogen peroxide is often preferred to minimize side product formation and enhance the yield of the desired N-oxide. google.com

Biocatalytic Approaches: N-oxides can also be formed through the action of cytochrome P450 and/or flavin-containing monooxygenase (FMO) enzymes. Microbial biotransformation has been shown to produce N-oxide metabolites, offering a selective approach, especially when multiple N-oxidation positions are possible. hyphadiscovery.com

Reduction and Other Functional Group Transformations

Reduction ReactionsN-Phenylpicolinamide and its derivatives can undergo reduction, leading to the formation of various amine derivatives.benchchem.com

Common Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are widely used for the reduction of N-Phenylpicolinamide.

Formation of N-Aryl Amino Alcohols: A notable transformation involves the reduction/ring-opening reaction of N,N-disubstituted picolinamides (which can be synthesized from primary amines and picolinic acid) using NaBH₄ to generate N-aryl amino alcohols. The efficiency of this reaction can be influenced by factors such as the amount of NaBH₄ used and the reaction temperature. rsc.orgrsc.org For instance, increasing the amount of NaBH₄ from 2 to 5 equivalents can significantly improve product yield, and optimizing the temperature can further enhance the outcome. rsc.org

Nitrile Reduction: In specific derivatives, nitrile groups can be reduced by sodium borohydride. nih.gov

Table 1: Common Reagents and Products for N-Phenylpicolinamide Derivatization

Reaction TypeCommon ReagentsMajor Products
Oxidation (N-Oxide)Hydrogen peroxide (H₂O₂), m-CPBAN-Phenylpicolinamide N-oxide
ReductionSodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)Amine derivatives (e.g., N-phenyl-2-aminopyridine), N-aryl amino alcohols
Electrophilic SubstitutionHalogenating agents (e.g., Br₂, Cl₂)Halogenated N-Phenylpicolinamide derivatives
Other Functional Group Transformations (Electrophilic Substitution)Electrophilic substitution reactions are crucial for introducing new functional groups onto the aromatic rings of N-Phenylpicolinamide.

Halogenation: Halogenating agents, such as bromine or chlorine, can be employed under controlled conditions to introduce halogen atoms onto the phenyl ring, leading to the formation of halogenated derivatives.

Spectroscopic and Analytical Validation of N-Phenylpicolinamide Structures and Derivatives

The structural elucidation and purity assessment of N-Phenylpicolinamide and its derivatives rely on a combination of spectroscopic and analytical techniques.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR, including ¹H NMR and ¹³C NMR, is a primary method for confirming the chemical structure of N-Phenylpicolinamide and its derivatives by providing detailed information about the arrangement of atoms and their connectivity. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is utilized to validate the molecular weight of the compounds, providing precise mass measurements that help confirm the elemental composition. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) can also provide valuable spectral data. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify characteristic functional groups present in the molecule, such as the amide carbonyl (C=O) and N-H stretching vibrations. researchgate.netnih.gov

Table 2: Spectroscopic Methods for N-Phenylpicolinamide Characterization

Spectroscopic MethodApplication
¹H NMR SpectroscopyStructural confirmation, proton environment
¹³C NMR SpectroscopyStructural confirmation, carbon backbone
High-Resolution Mass Spectrometry (HRMS)Molecular weight validation, elemental composition
Gas Chromatography-Mass Spectrometry (GC-MS)Molecular weight and fragmentation patterns
Infrared (IR) SpectroscopyIdentification of functional groups

Analytical ValidationAnalytical methods are crucial for ensuring the purity and quality of N-Phenylpicolinamide and its synthesized derivatives.

Purity Assessment: Melting point analysis is a common technique used to assess the purity of crystalline N-Phenylpicolinamide.

Chromatographic Purification: Column chromatography, often using solvent systems like n-hexane:EtOAc, is typically employed for the purification of synthesized N-Phenylpicolinamide compounds.

High-Performance Liquid Chromatography (HPLC): HPLC analysis is routinely used to determine the purity of final compounds, with a common target purity exceeding 95%. acs.org

Analytical Procedure Validation: The validation of analytical procedures involves demonstrating key performance characteristics such as specificity/selectivity, linearity, accuracy, and precision. europa.eufda.gov Specificity and selectivity can be confirmed by demonstrating the absence of interference from other components or by comparing results with an orthogonal analytical procedure. fda.gov A validation study is designed to provide sufficient evidence that the analytical procedure meets its objectives, with the results typically summarized in a validation report. europa.eufda.gov

Molecular and Cellular Mechanism Investigations of N Phenylpicolinamide and Its Analogues

Modulation of G Protein-Coupled Receptors (GPCRs)

N-Phenylpicolinamide derivatives are notable for their ability to modulate G protein-coupled receptors, particularly within the metabotropic glutamate (B1630785) receptor (mGlu) family. These receptors are crucial in regulating neurotransmission throughout the central nervous system. cenmed.comumich.edu

Positive Allosteric Modulation of Metabotropic Glutamate Receptor 4 (mGlu4)

Metabotropic glutamate receptor 4 (mGlu4), a member of the Group III mGlu receptors, has received considerable attention due to its potential therapeutic relevance in various brain disorders, including Parkinson's disease (PD). umich.eduwikidata.org N-Phenylpicolinamide derivatives often act as positive allosteric modulators (PAMs) of mGlu4, meaning they enhance the receptor's response to its endogenous ligand, L-glutamate, without directly activating it. wikidata.org

Studies have demonstrated that various N-phenylpicolinamide derivatives exhibit high binding affinity for mGlu4 receptors. For instance, several compounds within this class have shown low nanomolar (nM) affinity for mGlu4. wikidata.orgumich.edu Specific examples include N-(methylthiophenyl)picolinamide derivatives 11 and 14, which demonstrated in vitro binding affinities (IC50 values) of 3.4 nM and 3.1 nM, respectively. umich.edu Another derivative, N-(3-chloro-4-(4-fluoro-1,3-dioxo-isoindolin-2-yl)phenyl)-2-picolinamide (Compound 3, KALB001), exhibited an improved binding affinity with an IC50 of 5.1 nM. umich.edu Furthermore, N-(4-acetamido)phenylpicolinamides have shown submicromolar potency at both human and rat mGlu4. uni.lu This class of compounds generally demonstrates good selectivity over other mGlu receptor subtypes. wikidata.orgumich.edu

Table 1: Ligand Binding Affinity of Selected Phenylpicolinamide Derivatives for mGlu4

Compound Class/NameIC50 (nM)Receptor SourceSelectivityReference
N-(methylthiophenyl)picolinamide derivative 113.4mGlu4Good umich.edu
N-(methylthiophenyl)picolinamide derivative 143.1mGlu4Good umich.edu
N-(3-chloro-4-(4-fluoro-1,3-dioxo-isoindolin-2-yl)phenyl)-2-picolinamide (Compound 3, KALB001)5.1mGlu4Good umich.edu
N-(4-acetamido)phenylpicolinamides (series)SubmicromolarHuman and Rat mGlu4- uni.lu
N-phenylpicolinamide derivatives (general)Low nMmGlu4Good wikidata.orgumich.edu

mGlu4 receptors, as Group III mGlus, are primarily coupled to Gαi/o G proteins. umich.edufishersci.co.uk This coupling leads to a negative regulation of adenylate cyclase, thereby inhibiting cyclic adenosine (B11128) monophosphate (cAMP)-dependent signal pathways. umich.eduwikidata.org Activation of mGlu4 can significantly decrease intracellular cAMP concentration. nih.gov Beyond the canonical Gαi/o pathway, mGlu receptors can also signal via non-canonical pathways, such as MAPK activation, mediated by scaffolding proteins like β-arrestin. fishersci.co.uk Interestingly, histamine, a ubiquitous autacoid and neuromodulator, has been shown to induce substantial glutamate-activated calcium mobilization in mGlu4-expressing cells, even in the absence of co-expressed chimeric G proteins. epa.gov This suggests that co-activation with H1 receptors can bias mGlu4-mediated signaling events toward calcium-dependent pathways, further potentiating calcium responses when mGlu4 PAMs are present. epa.gov

The activation of mGlu4 receptors by positive allosteric modulators like phenylpicolinamide derivatives can lead to several significant cellular responses. One key effect is the reduction of neurotransmitter release, a mechanism implicated in the pathophysiology of Parkinson's disease. umich.eduwikidata.org In preclinical rodent models of PD, mGlu4 activation has shown promise in normalizing basal ganglia circuit activity and alleviating motor symptoms. nih.gov Furthermore, mGlu4 activation has been demonstrated to prevent oxidative stress-induced neural stem cell (NSC) death. fishersci.co.uk In cultured rat retinal progenitor cells (RPCs), mGlu4 activation promotes neural differentiation by suppressing the cAMP/PTEN/AKT pathway, leading to an increase in Tuj1- and DCX-positive cells, markers for neural differentiation. nih.gov

Receptor Activation and Intracellular Signaling Pathway Characterization

Comparative Modulation of Other mGlu Receptor Subtypes

While 4-Phenylpicolinamide derivatives are recognized for their selectivity towards mGlu4, research has also explored their comparative modulation of other mGlu receptor subtypes. The mGlu receptor family is divided into three groups: Group I (mGlu1 and mGlu5), Group II (mGlu2 and mGlu3), and Group III (mGlu4, mGlu6, mGlu7, and mGlu8). umich.edu N-Phenylpicolinamide derivatives generally show good selectivity over Group I (mGlu1, mGlu5) and Group II (mGlu2, mGlu3) receptors. wikidata.org However, some broader group III mGlu PAMs have been identified that modulate mGlu4, mGlu6, mGlu7, and mGlu8. For instance, 1,2,4-oxadiazole (B8745197) derivatives, while devoid of activity at mGlu1, mGlu2, and mGlu5, were found to modulate mGlu7 and mGlu8 receptors, classifying them as group III-preferring mGlu receptor agents. This indicates that while mGlu4 is a primary target, certain structural modifications within the phenylpicolinamide scaffold can lead to modulation across other Group III mGlu receptors.

Kinase Inhibition Profiles of Phenylpicolinamide Derivatives

Beyond their GPCR modulation, phenylpicolinamide derivatives have also been investigated for their kinase inhibition profiles, particularly as c-Met inhibitors. The c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cell growth, survival, and motility, and its dysregulation is implicated in various cancers.

Studies have revealed that certain phenylpicolinamide derivatives can act as potent c-Met kinase inhibitors. For example, quinoline (B57606) derivatives bearing a phenylpicolinamide-like scaffold have been synthesized and evaluated for their c-Met inhibitory activity and antiproliferative effects against various cancer cell lines. Some of the most promising analogues demonstrated high potency, with IC50 values in the low nanomolar range. One analogue (18b) showed a c-Met half-maximal inhibitory concentration (IC50) of 1.39 nM, and another (45) had an IC50 of 1.15 nM. These compounds also exhibited high selectivity against other tyrosine kinases, including VEGFR-2, Flt-3, PDGFR-β, c-Kit, and EGFR. The pyrrolopyridine scaffold, often present in these derivatives, mimics the purine (B94841) ring of ATP, allowing them to act as kinase inhibitors at the hinge region.

Table 2: Kinase Inhibition Profile of Selected Phenylpicolinamide Derivatives

Compound Class/NameTarget KinaseIC50 (nM)SelectivityReference
Quinoline derivative (Analogue 18b)c-Met1.39High (vs. VEGFR-2, Flt-3, PDGFR-β, c-Kit, EGFR)
Quinoline derivative (Analogue 45)c-Met1.15High (vs. VEGFR-2, Flt-3, PDGFR-β, c-Kit, EGFR)
Pyrrolopyridine-pyridone based inhibitor (Compound 2)Met kinase1.8Also inhibited Flt-3 (4 nM) and VEGFR-2 (27 nM)

Structure Activity Relationship Sar Elucidation for N Phenylpicolinamide Derivatives

Impact of Substituent Effects on the Phenyl Ring for Biological Activity

The nature and position of substituents on the phenyl ring of N-Phenylpicolinamide derivatives play a critical role in modulating their biological activity, including receptor binding affinity and cytotoxicity. nih.gov

The strategic placement of halogen and alkyl substituents on the phenyl ring has been shown to significantly enhance the cytotoxicity and receptor binding affinity of N-Phenylpicolinamide derivatives. nih.gov For instance, in studies focusing on mGluR4 affinity, a 3-methylthio group on the phenyl ring proved to be superior to a 3-methoxy group. Comparing N-(3-methoxyphenyl)picolinamide (Compound 9) with N-(3-methylthiophenyl)picolinamide (Compound 10), the latter exhibited a 2.8-fold enhancement in mGluR4 affinity, with IC₅₀ values of 13.7 nM and 4.9 nM, respectively. cenmed.comumich.edu

In the context of N-(4-acetamido)-phenylpicolinamides acting as positive allosteric modulators (PAMs) of mGluR4, the 2-chlorophenyl substituent demonstrated superior potency compared to other 2-substituted analogs, such as 2-fluorophenyl, 2-methylphenyl, and 2-methoxyphenyl groups. umich.edu While generally, repositioning halogens or introducing a second halogen often led to reduced potency, a notable exception was the 2-chloro-4-fluoro compound, which showed increased activity compared to its 2-chloro counterpart. umich.edu Furthermore, the 4-phenyl position of the N-phenylpicolinamide scaffold has been observed to tolerate relatively large substitutions without significant loss of activity. umich.edu The introduction of fluorine atoms, particularly at the C-4 position of the phenyl group, has also been identified as beneficial for enhancing the activity of certain phenylpicolinamide derivatives.

Table 1: Impact of Phenyl Ring Substituents on mGluR4 Affinity

CompoundPhenyl Ring SubstituentTarget (mGluR4) IC₅₀ (nM)Key Observation
Compound 93-OCH₃ (3-methoxyphenyl)13.7 cenmed.comumich.eduModerate affinity, metabolic instability nih.gov
Compound 103-SCH₃ (3-methylthiophenyl)4.9 cenmed.comumich.eduEnhanced affinity (2.8-fold) cenmed.comumich.edu

Positional Effects of Halogen and Alkyl Substituents

Significance of Modifications to the Picolinamide (B142947) Scaffold

Modifications to the picolinamide scaffold are crucial for influencing the potency and selectivity of N-Phenylpicolinamide derivatives, particularly towards specific receptor subtypes like mGluR4. nih.gov The picolinamide moiety, which includes the pyridine (B92270) ring and the carbonyl group directly attached to it, is a fundamental component contributing to the compound's biological activity. Studies have shown that alterations to this scaffold can lead to variations in the compound's ability to modulate mGluR4. nih.gov For instance, in efforts to develop mGluR1 positive allosteric modulators, replacing the picolinamide moiety with diverse five-membered heterocyclic amides was a deliberate strategy to reduce activity at mGluR4, indicating the picolinamide scaffold's importance for mGluR4 specificity. Furthermore, the specific attachment point of the pyridine moiety to the amide linker can impact activity; for example, a picolinamide (2-pyridine) substitution was observed to decrease activity compared to a nicotinamide (B372718) (3-pyridine) substitution in certain aryl carboxamide derivatives designed as DAPK1 inhibitors.

Development of Quantitative and Qualitative Structure-Activity Models

The development of N-Phenylpicolinamide derivatives has significantly benefited from the application of both quantitative structure-activity relationship (QSAR) and qualitative SAR models. QSAR is a powerful computational tool that establishes mathematical relationships between the chemical structure of compounds and their biological activities. These models utilize molecular descriptors and statistical methods to predict activity and identify key structural features that are crucial for biological processes.

For N-Phenylpicolinamide derivatives, QSAR models have been developed to predict their affinity for targets such as mGluR4. cenmed.comumich.edu A reliable QSAR model can not only predict the activity of new compounds but also provide insights into which structural features are most important for their biological effects. For instance, QSAR models have been built using methods like the genetic function algorithm (GFA-MLR), demonstrating good statistical significance and predictive power. Qualitative SAR, on the other hand, involves describing the general trends in activity based on structural changes, which can be achieved by systematically substituting different groups on the N-phenyl picolinamide scaffold. These modeling approaches are invaluable in the rational design and optimization of N-Phenylpicolinamide derivatives for various therapeutic applications.

Computational and Theoretical Studies of N Phenylpicolinamide

Molecular Docking and Ligand-Target Binding Interaction Analysis

Molecular docking is a widely employed computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a receptor protein. This method estimates the binding affinity and identifies key intermolecular interactions between the ligand and the receptor's active site.

Studies on phenylpicolinamide derivatives have utilized molecular docking to explore their interactions with various biological targets. For instance, phenylpicolinamide derivatives have been modeled using software like SURFLEX-DOCK to evaluate their inhibitory activity against c-Met kinase. Research indicates that structural modifications, such as the introduction of fluoro atoms to the phenyl group substituted at the C-4 (para) position, can be beneficial for enhancing activity, suggesting specific binding requirements within the target's active site.

Another relevant study investigated N-(4-chloro-phenyl)picolinamide, a close analogue of N-phenylpicolinamide, as an inhibitor of mitochondrial complex III. Molecular docking simulations were performed to understand its binding mode and interactions with the target. Similarly, molecular docking has been applied to N-ethyl-4-(pyridin-4-yl)benzamide-based compounds, which share structural similarities with N-phenylpicolinamide, to identify critical interactions and binding affinities with Rho-associated kinase-1 (ROCK1).

Prediction of Binding Poses and Key Interactions with Receptor Active Sites

The prediction of binding poses and the identification of key interactions are central to understanding the mechanism of action of N-Phenylpicolinamide derivatives. For N-(4-chloro-phenyl)picolinamide, molecular docking and subsequent molecular dynamics simulations revealed its binding mode and identified key amino acid residues in the ERRα receptor. Specifically, the residue Glu331 was observed to rotate and form a stable hydrogen bond with Arg372. This highlights the importance of specific hydrogen bonding and other non-covalent interactions in stabilizing the ligand-receptor complex.

In studies involving N-ethyl-4-(pyridin-4-yl)benzamide derivatives, molecular docking predicted hydrogen bond interactions with residues such as M156 (in the hinge loop) and the catalytic lysine (B10760008) K105 in the ROCK1 active site, alongside significant hydrophobic interactions. These detailed interaction analyses provide valuable information for the rational design of more potent compounds.

Quantum Chemical Calculations and Spectroscopic Correlations (e.g., DFT, Hirshfeld Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for understanding the electronic structure, molecular geometry, and spectroscopic properties of chemical compounds. Hirshfeld surface analysis complements DFT by providing insights into intermolecular interactions and crystal packing.

While direct DFT and Hirshfeld analysis studies solely on the unsubstituted N-Phenylpicolinamide are not extensively detailed in the search results, these methods have been widely applied to related N-phenyl amide compounds and 4-phenyl substituted derivatives. For instance, DFT calculations and Hirshfeld surface analysis have been used to characterize the molecular and electronic structure of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, a compound featuring a phenyl group at the 4-position. This study revealed insights into Frontier Molecular Orbitals (FMO) and indicated that hydrogen bonding constitutes a major part of the surface interactions.

Another example involves N-(4-methylphenyl)-2-(3-nitrobenzamide)benzamide, where DFT calculations (using B3LYP/6-311G(d) level) and Hirshfeld surface analysis confirmed the molecular and electronic structure, highlighting N–H···O and C–H···O hydrogen bonds as key contributors to crystal packing. These studies demonstrate the utility of DFT in predicting structural parameters, HOMO-LUMO energies, and molecular electrostatic potentials, while Hirshfeld analysis visualizes and quantifies intermolecular contacts.

Table 1: Common Interactions Identified in DFT and Hirshfeld Analysis of Phenyl Amides

Interaction TypeDescriptionRelevance
N–H···O Hydrogen BondsStrong directional interactions between amide N-H and oxygen acceptors.Crucial for crystal packing and ligand-receptor binding.
C–H···O Hydrogen BondsWeaker hydrogen bonds involving C-H groups.Contribute to overall stability and packing.
C-H•••X Halogen BondsInteractions involving hydrogen and halogen atoms (X).Can influence supramolecular assembly and structural changes.
C-X•••Xʹ-M Halogen BondsHalogen-metal interactions.Observed in coordination compounds, affecting supramolecular structures.
π-Stacking InteractionsAromatic ring interactions.Important for stabilizing molecular conformations and binding in aromatic systems.

Molecular Dynamics Simulations for Ligand-Target System Stability

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time, providing insights into the dynamic behavior and stability of molecular systems, particularly ligand-target complexes.

MD simulations have been extensively used to evaluate the structural stability of complexes involving N-phenylpicolinamide derivatives. For instance, 1.0 µs MD simulations were performed on inverse agonists (compounds 4, 5, and 6) with ERRα, showing that the root-mean-square deviation (RMSD) of the combined simulation system tended to stabilize after approximately 200 ns, indicating a relatively stable complex over the simulation period. These simulations also revealed that different binding modes of small molecules within the ligand-binding domain (LBD) could lead to changes in helix structures, specifically Helix3 and Helix11, which were found to be positively associated with the inverse agonist's biological activity.

The stability and binding affinity of selected docked compounds can be further assessed using MD simulations coupled with Molecular Mechanics Poisson-Boltzmann/Generalized Born Surface Area (MM-PB(GB)SA) and linear interaction energy (LIE) estimations. These methods provide critical information on the energetic contributions to binding.

Table 2: Key Parameters and Findings from Molecular Dynamics Simulations

Parameter/MethodDescriptionInsights for Phenylpicolinamide Derivatives
RMSD (Root-Mean-Square Deviation)Measures structural deviation over time, indicating system stability.Complexes with ERRα showed stabilization after 200 ns.
Binding Free Energy Calculation (e.g., MM-PB(GB)SA)Quantifies the strength of ligand-target binding.Provides critical information on binding affinity and stability.
Conformational ChangesObserves dynamic changes in protein or ligand structure upon binding.Binding modes can induce changes in protein helices (e.g., Helix3, Helix11).
Intermolecular InteractionsAnalyzes specific interactions (H-bonds, hydrophobic) over time.Confirms and refines interactions predicted by docking, assessing their persistence.

Pharmacophore Modeling and Virtual Screening Applications (e.g., Pharmacophore-Linked Fragment Virtual Screening (PFVS))

Pharmacophore modeling is a computational technique that identifies the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Virtual screening uses these models to search large chemical libraries for new compounds with similar features, thereby accelerating drug discovery.

A notable application is the development of Pharmacophore-Linked Fragment Virtual Screening (PFVS), which has been successfully employed to discover picomolar-range inhibitors for targets like the cytochrome bc1 complex. This method leverages pharmacophore models to guide the screening of fragment libraries, leading to compounds with significantly improved binding affinities.

Virtual screening workflows often combine pharmacophore model-based screening with docking-based virtual screening and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis to identify promising lead compounds. Recent advancements include deep learning-guided pharmacophore modeling frameworks like PharmacoNet, which enable ultra-large-scale virtual screening with high speed and reasonable accuracy compared to traditional docking methods. These computational approaches are crucial for efficiently navigating vast chemical spaces to discover novel compounds with desired biological activities.

Preclinical Research Applications of N Phenylpicolinamide As a Research Tool

In Vivo Experimental Models for Mechanistic Research (Non-Human Vertebrate Systems)

Evaluation of Central Nervous System (CNS) Penetration and Distribution in Animal Models

Effective CNS penetration and favorable brain distribution are critical properties for compounds intended to act on brain targets or to serve as imaging agents for neurological research. N-Phenylpicolinamide derivatives have been extensively evaluated for these pharmacokinetic characteristics in various animal models.

Studies have demonstrated that certain N-Phenylpicolinamide derivatives exhibit rapid penetration into the rat brain following systemic administration. For instance, compounds like N-(4-Chloro-3-methoxyphenyl)picolinamide (often referred to as ML128 or compound 2/3 in some studies) showed a rapid time to maximum concentration (Tmax) in the brain of 0.5 hours after intraperitoneal injection nih.gov. This rapid uptake is indicative of efficient blood-brain barrier (BBB) permeability.

Furthermore, these compounds have shown high brain:plasma (B/P) partition coefficients, reflecting their ability to accumulate in brain tissue. For example, specific N-Phenylpicolinamide derivatives achieved B/P ratios of 4.1 for compound 2 and 9.9 for compound 3 (ML128) when determined by the area under the curve (AUC) ratio of brain to plasma over an 8-hour period (AUC0–8h, Brain/AUC0–8h, Plasma) nih.gov. This high partitioning suggests good retention within the CNS.

Positron Emission Tomography (PET) imaging studies in rodents and non-human primates have further elucidated the distribution of radiolabeled N-Phenylpicolinamide derivatives. [11C]ML128 (N-(4-Chloro-3-[11C]methoxyphenyl)picolinamide) demonstrated fast accumulation in several brain areas, including the striatum, thalamus, hippocampus, cerebellum, and olfactory bulb, which are regions known to express mGlu4 receptors researchgate.netacs.org. Similarly, [18F]N-(4-chloro-3-((fluoromethyl-d2)thio)phenyl)picolinamide ([18F]15) showed accumulation in mGluR4-expressing brain regions in male Sprague-Dawley rats yale.edunih.gov.

While rapid uptake is observed, some radioligands, such as [11C]ML128, have shown decreased retention time or fast washout from the brain in rodent studies, which can impact imaging quality nih.govacs.org. However, other derivatives like [18F]N-(3-chloro-4-(4-fluoro-1,3-dioxoisoindolin-2-yl)phenyl)-2-picolinamide ([18F]KALB001) exhibited longer retention in monkey studies (up to 40 minutes compared to 20 minutes in rats), suggesting species-specific pharmacokinetic profiles acs.orgacs.org.

The CNS penetration and distribution profiles of N-Phenylpicolinamide derivatives are summarized in the table below:

Table 1: CNS Penetration and Distribution Properties of N-Phenylpicolinamide Derivatives in Animal Models

Compound (Representative)Animal ModelTmax (Brain)Brain:Plasma (B/P) Ratio (AUC0–8h)Key Brain Regions of AccumulationWashout Kinetics (Rodents)
N-(4-Chloro-3-methoxyphenyl)picolinamide (Compound 2/3, ML128)Rat0.5 h nih.gov4.1 (Compound 2), 9.9 (Compound 3) nih.govStriatum, Thalamus, Hippocampus, Cerebellum, Olfactory Bulb researchgate.netacs.orgFast nih.govacs.org
[18F]KALB001 (Compound 3)Rat, MonkeyFast acs.orgacs.orgNot specifiedmGlu4-rich areas (Striatum, Thalamus, Hippocampus, Cerebellum) acs.orgacs.orgFast (Rodents), Slower (Monkeys) acs.orgacs.org
[18F]15RatFast nih.govNot specifiedmGluR4-expressing regions yale.edunih.govReversible binding nih.gov

Development of Radioligands for Positron Emission Tomography (PET) Research

The development of radioligands based on the N-Phenylpicolinamide scaffold has been a significant area of research for PET imaging, particularly for visualizing mGlu4 receptors in vivo. These radioligands are crucial for understanding receptor expression under physiological and pathological conditions and for assessing target engagement of novel therapeutics acs.org.

The design and synthesis of N-Phenylpicolinamide derivatives for PET imaging involve the incorporation of positron-emitting radionuclides, primarily Carbon-11 (B1219553) ([11C]) and Fluorine-18 ([18F]).

[11C]-Labeled Derivatives: One notable [11C]-labeled N-Phenylpicolinamide derivative is [11C]ML128 (N-(4-Chloro-3-[11C]methoxyphenyl)picolinamide). Its radiosynthesis typically involves the methylation of a phenolic precursor, N-(4-chloro-3-hydroxyphenyl)-2-picolinamide, using [11C]CH3I researchgate.netacs.orgsciopen.com. The total synthesis time for [11C]ML128 has been reported to be approximately 38 ± 2.2 minutes from the end of bombardment to the final formulation researchgate.net. The radiochemical yield (decay corrected) for [11C]ML128 has been reported as 27.7 ± 5.3% (n=5), with a radiochemical purity exceeding 99% and a specific activity of 188.7 ± 88.8 GBq/mol at the end of synthesis (EOS) researchgate.net.

[18F]-Labeled Derivatives: Efforts have also focused on [18F]-labeled derivatives due to fluorine-18's longer half-life (approximately 110 minutes) compared to carbon-11 (approximately 20 minutes), which allows for longer imaging studies and broader distribution. One such [18F]-labeled compound is [18F]KALB001 (N-(3-chloro-4-(4-fluoro-1,3-dioxoisoindolin-2-yl)phenyl)-2-picolinamide). Its radiosynthesis has been achieved in a one-step labeling reaction with fluorine-18, optimized to yield 16.4 ± 4.8% radiochemical yield (RCY, n=4) with a radiochemical purity over 98% acs.orgacs.org. The specific activity at EOS was reported as 233.5 ± 177.8 GBq/µmol (n=4) acs.orgacs.org. Another [18F]-labeled derivative, [18F]15 (N-(4-chloro-3-((fluoromethyl-d2)thio)phenyl)picolinamide), was synthesized in a two-step process. It achieved a radiochemical yield of 11.6 ± 2.9% (n=7, decay corrected) with over 99% radiochemical purity and a molar activity of 84.1 ± 11.8 GBq/µmol yale.edunih.gov. The total synthesis time for [18F]15 ranged from 2.5 to 3.5 hours nih.gov.

The synthesis parameters for these radioligands are summarized below:

Table 2: Radiosynthesis Parameters of [11C]- and [18F]-Labeled N-Phenylpicolinamide Derivatives

Radioligand (Representative)RadionuclidePrecursorSynthesis MethodTotal Synthesis TimeRadiochemical Yield (Decay Corrected)Radiochemical PuritySpecific/Molar Activity (EOS)
[11C]ML128[11C]N-(4-chloro-3-hydroxyphenyl)-2-picolinamideMethylation with [11C]CH3I researchgate.netacs.org38 ± 2.2 min researchgate.net27.7 ± 5.3% (n=5) researchgate.net>99% researchgate.net188.7 ± 88.8 GBq/mol researchgate.net
[18F]KALB001[18F]Not specifiedOne-step [18F]-labeling acs.orgacs.orgNot specified16.4 ± 4.8% (n=4) acs.orgacs.org>98% acs.orgacs.org233.5 ± 177.8 GBq/µmol acs.orgacs.org
[18F]15[18F]Not specifiedTwo-step [18F]-labeling yale.edunih.gov2.5-3.5 h nih.gov11.6 ± 2.9% (n=7) yale.edunih.gov>99% yale.edunih.gov84.1 ± 11.8 GBq/µmol yale.edunih.gov

The synthesized radioligands have undergone rigorous evaluation to assess their suitability for in vivo PET imaging and their capacity for target engagement research.

In Vivo Imaging: PET imaging studies in animal models have shown that these N-Phenylpicolinamide-based radioligands accumulate in brain regions known to express mGlu4 receptors, such as the striatum, hippocampus, thalamus, and cerebellum researchgate.netacs.orgyale.edunih.govacs.org. For example, [11C]ML128 showed specific accumulation in mGlu4-rich regions of the brain and demonstrated promising features as a PET radioligand, including fast uptake nih.govacs.org. Similarly, [18F]KALB001 quickly penetrated the brain in monkey studies, with the highest accumulation in mGlu4-expressing areas acs.orgacs.org. [18F]15 also exhibited good brain uptake and considerable spatial heterogeneity in preliminary rat PET examinations nih.govresearchgate.net.

Target Engagement Research: A crucial aspect of radioligand evaluation is demonstrating specific binding to the target receptor and the ability to assess target engagement. Pretreatment with unlabeled mGlu4 modulators has shown significant dose-dependent blocking effects on the accumulation of these radioligands, confirming their specific binding to mGlu4 receptors yale.edunih.gov. For instance, competition studies with unlabeled compounds demonstrated high specific binding for [11C]ML128 in the total distribution volume in cynomolgus monkeys, making it useful for target occupancy and longitudinal studies nih.gov. The selectivity of these radioligands over other mGlu subtypes has also been a key consideration in their development nih.govacs.org.

Despite promising features, some radioligands have exhibited limitations, such as fast washout in rodent studies, which may necessitate further optimization of affinity and metabolic stability for improved imaging quality nih.govacs.orgacs.org. However, the development of these N-Phenylpicolinamide derivatives represents significant progress in providing tools for in vivo investigation of mGlu4 receptors, supporting drug discovery efforts for neurological disorders.

Table 3: In Vivo Radioligand Properties and Target Engagement

Radioligand (Representative)Animal ModelBrain Accumulation PatternSpecific BindingSelectivity (mGlu subtypes)Utility for Target EngagementLimitations (Rodents)
[11C]ML128Rat, MonkeymGlu4-rich regions (striatum, thalamus, hippocampus, cerebellum, olfactory bulb) researchgate.netacs.orgnih.govYes (dose-dependent blocking) researchgate.netnih.govGood nih.govYes (target occupancy, longitudinal studies) nih.govFast washout nih.govacs.org
[18F]KALB001Rat, MonkeymGlu4-rich areas acs.orgacs.orgYes acs.orgacs.orgGood acs.orgacs.orgPromising acs.orgacs.orgFast washout acs.orgacs.org
[18F]15RatmGluR4-expressing regions yale.edunih.govYes (dose-dependent blocking) yale.edunih.govGood yale.edunih.govPromising yale.edunih.govReversible binding nih.gov

Advanced Applications of N Phenylpicolinamide in Coordination Chemistry and Catalysis

Metal Complex Formation with N-Phenylpicolinamide Ligands

N-Phenylpicolinamide acts as a versatile ligand for transition metals, forming stable coordination complexes that are of significant interest for their potential applications in coordination chemistry and molecular devices. researchgate.netnih.gov

Manganese(II) Complexes: N-Phenylpicolinamide and its analogs, such as N-(4-methylphenyl)picolinamide, form distorted octahedral Mn(II) complexes with chloride ions, maintaining a consistent coordination mode even with phenyl substitutions. Researchers have synthesized and characterized four new manganese(II) complexes utilizing N-(4-halo)phenyl picolinamide (B142947) ligands (L4-X, where X represents F, Cl, Br, or I). rsc.org Structural analysis of these Mn(II) complexes reveals that the dihedral angle between the pyridine (B92270) and aryl rings typically ranges from 3.13° to 12.31°. rsc.org The presence of intramolecular C–H···OCO hydrogen bonding interactions contributes to the coplanarity between the two aromatic rings in these complexes. rsc.org

Ruthenium Complexes: N-Phenylpicolinamide has been successfully employed in the synthesis of half-sandwich ruthenium complexes. These N,N-chelate half-sandwich ruthenium complexes are notable for their stability in both air and moisture, making them suitable for various catalytic applications. researchgate.netresearchgate.net The preparation of these complexes is achieved through a facile synthetic route, yielding good results. researchgate.net Characterization of ruthenium(II) complexes featuring N-phenylpicolinamide ligands typically involves techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis. researchgate.net The binding mode of picolinamide derivatives in organometallic Ru(II) half-sandwich complexes, whether as N,N- or N,O-donors, can significantly influence their properties. nih.govacs.org Electron-withdrawing substituents on the phenyl ring tend to promote N,N-coordination, while electron-donating substituents favor N,O-coordination. nih.govacs.org Furthermore, these complexes can undergo dynamic interconversion between N,O and N,N configurations in solution, a process that is dependent on time, temperature, and pH. nih.govacs.org

Boron Complexes: Research has demonstrated the synthesis of picolinamide-supported tetracoordinated organoboron complexes using N-phenylpicolinamide. frontiersin.org These boron complexes show promise in catalyzing organic transformations. X-ray analysis of related boron complexes, such as those based on tridentate imidazo[1,5-a]pyridine (B1214698) ligands, indicates that the boron atom coordinates to an sp2 nitrogen atom and two oxygen atoms, forming a tetracoordinate boron center. semanticscholar.org

The inherent structural characteristics of N-Phenylpicolinamide render it a compelling candidate for applications in coordination chemistry and the design of molecular devices. researchgate.netnih.gov Amide bonds are fundamental structural components found in a wide array of materials, including polymers like nylon, as well as biological macromolecules such as proteins and peptides. iucr.org Notably, approximately 25% of pharmaceutical compounds incorporate at least one amide bond, underscoring their significance in drug development. iucr.org

In the context of Mn(II) complexes of N-(4-halo)phenyl picolinamide ligands, adjacent discrete neutral complexes exhibit a tendency to link together through trifurcated hydrogen bonding interactions, specifically of the amide N–H···Cl and C–H···Cl types. rsc.orgrsc.orgsemanticscholar.org Weak intermolecular interactions involving halogens, such as C–H···X hydrogen bonds and C–X···X′–M halogen bonds, play a critical role in inducing structural changes within these supramolecular assemblies. rsc.orgrsc.org

X-ray crystal structures of N-alkyl-N-phenylpicolinamides reveal a general preference for a cis amide geometry. researchgate.netnih.gov In this arrangement, the aromatic groups (N-phenyl and pyridyl) are positioned cis to each other, and the pyridine nitrogen is oriented anti to the carbonyl oxygen. researchgate.netnih.gov Variable temperature 1H NMR experiments provide valuable insights into the dynamic process of amide bond isomerization in solution. researchgate.netnih.gov

Synthesis and Characterization of Transition Metal Complexes (e.g., Mn(II), Ru, Boron)

Catalytic Applications of N-Phenylpicolinamide-Metal Complexes

N-Phenylpicolinamide has been effectively utilized in the formation of various metal complexes that demonstrate notable catalytic activity in a range of organic transformations.

Half-sandwich ruthenium complexes incorporating N-phenylpicolinamide ligands exhibit good catalytic efficiency in transamidation reactions, particularly between aromatic amines and amides, under mild reaction conditions. researchgate.netresearchgate.netresearchgate.netbeilstein-journals.orgsciprofiles.com A key advantage of these ruthenium catalysts is their stability in both air and moisture. researchgate.net This catalytic system facilitates the synthesis of a variety of secondary amides in high yields, even under open flask conditions, demonstrating broad substrate scope and good group tolerance. researchgate.net

Beyond transamidation, N-phenylpicolinamide-derived metal complexes have shown utility in other organic transformations. Picolinamide-supported tetracoordinated organoboron complexes, synthesized from N-phenylpicolinamide, have demonstrated potential in catalyzing various organic reactions.

Iridium catalysts supported by porous organic polymers containing an N-phenylpicolinamide motif have been developed for the efficient hydrogenation of CO2 to formate (B1220265). researchgate.netacs.orgrsc.orgorcid.org For instance, one such catalyst, Cat-2, achieved a high turnover number (TON) of 13,883 for CO2 hydrogenation to formate within 2 hours under 3 MPa (H2/CO2 = 1:1) at 120 °C in a 2 M K2CO3 aqueous solution. rsc.org

Furthermore, iridium catalysts featuring N-phenylpicolinamide ligands have exhibited excellent activity in the dehydrogenation of formic acid in water. osti.govosti.gov These catalysts achieved a turnover frequency (TOF) of 118,000 h⁻¹ at 60 °C and a remarkable TON of 1,000,000 at 50 °C. osti.govosti.gov The presence of the N-phenyl substituent on the amide nitrogen significantly contributes to both the enhanced catalytic activity and stability of these iridium complexes. osti.govosti.gov

Table 1: Catalytic Performance of N-Phenylpicolinamide-Metal Complexes

Catalyst TypeReaction TypeYield (%) / TOF / TONConditions
Half-Sandwich Ru Complex (with N-Phenylpicolinamide ligands)Transamidation85% YieldRoom Temperature, Solvent-free researchgate.net
Iridium Catalyst (with N-Phenylpicolinamide motif)CO2 HydrogenationTON 13,883120 °C, 2 M K2CO3 aq. solution, 3 MPa (H2/CO2 = 1:1), 2 h rsc.org
Iridium Catalyst (with N-Phenylpicolinamide ligand)Formic Acid DehydrogenationTOF 118,000 h⁻¹ (60 °C), TON 1,000,000 (50 °C)In water, 8 M FA/SF (9/1) solution osti.govosti.gov

Use in Transamidation Reactions

Research into Molecular Devices and Material Science Potential

The unique structural characteristics of N-Phenylpicolinamide position it as an intriguing candidate for applications in the development of molecular devices and in the broader field of material science. researchgate.netnih.gov Amides of this structural type hold potential for use in molecular switches and devices that leverage the controlled cis/trans isomerization of the amide bond. researchgate.net

Boron complexes derived from picolinamide, including those incorporating N-phenylpicolinamide, have demonstrated aggregation-induced emission (AIE) properties. frontiersin.org This phenomenon arises from weak intermolecular interactions that effectively restrict molecular conformations in the solid state, thereby inhibiting internal rotations and non-radiative relaxation pathways. frontiersin.org This characteristic suggests promising potential for these compounds in material science, particularly in the development of luminescent materials. semanticscholar.org The use of orthoboric acid and organoboronic compounds in direct amide synthesis also highlights their effectiveness as catalysts and their relevance to new material synthesis. iucr.org

Q & A

Q. What are the key considerations for synthesizing 4-Phenylpicolinamide with high purity?

  • Methodological Answer : Synthesis requires multi-step optimization, including reagent stoichiometry, solvent selection (e.g., polar aprotic solvents for nucleophilic substitution), and temperature control. Purification techniques such as column chromatography or recrystallization should be validated using TLC/HPLC. Ensure intermediates are characterized via NMR and mass spectrometry to confirm structural integrity .

Q. How to characterize the structural identity of this compound using spectroscopic methods?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR to confirm aromatic proton environments and carbonyl groups. IR spectroscopy verifies amide C=O stretching (~1650–1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) determines molecular weight accuracy (±5 ppm). Compare data with computational predictions (e.g., DFT calculations) for validation .

Q. What are the foundational steps to evaluate the biological activity of this compound in vitro?

  • Methodological Answer : Begin with cytotoxicity assays (e.g., MTT) across cell lines to establish IC50_{50}. Use positive/negative controls (e.g., DMSO for solvent effects). Validate target engagement via enzyme inhibition assays (e.g., fluorescence-based kinetics). Replicate experiments ≥3 times to assess statistical significance (p < 0.05) .

Advanced Research Questions

Q. How can researchers optimize the reaction conditions for scalable synthesis of this compound while minimizing by-products?

  • Methodological Answer : Employ design of experiments (DoE) to test variables (e.g., catalyst loading, temperature gradients). Use in situ monitoring (e.g., ReactIR) to track intermediate formation. Scale-up requires solvent sustainability assessments (e.g., CPME vs. DMF) and flow chemistry for improved heat/mass transfer. Quantify impurities via GC-MS and address them through fractional distillation .

Q. What strategies are effective in elucidating the mechanism of action of this compound in biological systems?

  • Methodological Answer : Combine omics approaches (e.g., proteomics for target identification) with molecular docking to predict binding affinities. Use CRISPR-Cas9 gene editing to validate target knockout phenotypes. Employ SPR (surface plasmon resonance) for real-time binding kinetics. Cross-validate findings with orthogonal assays (e.g., ITC for thermodynamic profiling) .

Q. How to resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Conduct a systematic meta-analysis comparing assay conditions (e.g., cell line origins, passage numbers, serum concentrations). Evaluate batch-to-batch compound variability via HPLC purity checks. Reproduce conflicting studies under standardized protocols. Use multivariate regression to identify confounding variables (e.g., pH, incubation time) .

Q. What experimental designs are suitable for investigating structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer : Synthesize analogs with systematic modifications (e.g., phenyl ring substitutions, amide linker variations). Test analogs in parallel using high-throughput screening (HTS). Apply QSAR models to correlate electronic/steric parameters (e.g., Hammett constants, logP) with activity. Validate predictions via crystallography (e.g., X-ray of ligand-target complexes) .

Q. How to address discrepancies between computational predictions and experimental data for this compound’s physicochemical properties?

  • Methodological Answer : Re-examine computational parameters (e.g., solvent models in DFT, force fields in MD simulations). Validate solubility/logP experimentally (e.g., shake-flask method). Use DSC (differential scanning calorimetry) to compare predicted vs. observed melting points. Adjust algorithms iteratively based on empirical feedback .

Guidance for Research Design

  • Formulating Questions : Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) for hypothesis-driven studies. Example: "How does this compound (Intervention) inhibit Enzyme X (Outcome) in hepatocellular carcinoma cells (Population) compared to standard inhibitors (Comparison) over 72 hours (Time)?" .
  • Ethical Reproducibility : Document synthetic protocols, characterization data, and statistical analyses in Supplementary Information. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.